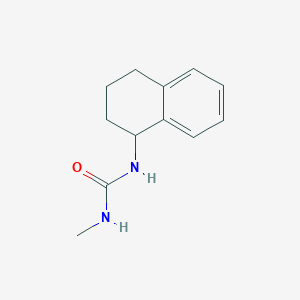
N-methyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly known as THN-α, is a synthetic compound that has been extensively studied for its potential applications in scientific research. THN-α belongs to the class of compounds known as α2-adrenoceptor agonists, which have been shown to modulate the activity of the sympathetic nervous system.
Mécanisme D'action
THN-α acts as an agonist at the α2-adrenoceptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the α2-adrenoceptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the inhibition of various downstream signaling pathways, including the activation of protein kinase A and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
THN-α has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce sympathetic nerve activity, which leads to a decrease in blood pressure and heart rate. THN-α has also been shown to increase insulin sensitivity, which may have potential applications in the treatment of type 2 diabetes. In addition, THN-α has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
THN-α has several advantages for lab experiments. It is a highly specific agonist for the α2-adrenoceptor, which allows for precise modulation of sympathetic nerve activity. THN-α is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of THN-α in lab experiments. Its effects are relatively short-lived, which may limit its usefulness in long-term studies. In addition, its effects may be influenced by other factors, such as the presence of other neurotransmitters or hormones.
Orientations Futures
There are several future directions for research on THN-α. One potential area of research is the development of new synthetic methods for THN-α that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of THN-α in the treatment of various diseases, such as hypertension, diabetes, and inflammation. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of THN-α, which may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, THN-α is a synthetic compound that has been extensively studied for its potential applications in scientific research. It acts as an agonist at the α2-adrenoceptor and has been shown to modulate the activity of the sympathetic nervous system. THN-α has several advantages for lab experiments, but also has some limitations. There are several future directions for research on THN-α, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of THN-α involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with N-methylisourea. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
THN-α has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of the sympathetic nervous system, which plays a critical role in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism. THN-α has been used in a variety of research studies to investigate the role of the sympathetic nervous system in the regulation of these processes.
Propriétés
IUPAC Name |
1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLSRMQMPBMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5179339.png)
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)


![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)


